molecular formula C12H10ClNO B6367213 2-(4-Chloro-3-methylphenyl)pyridin-3-ol CAS No. 1261972-88-6

2-(4-Chloro-3-methylphenyl)pyridin-3-ol

Cat. No.: B6367213
CAS No.: 1261972-88-6
M. Wt: 219.66 g/mol
InChI Key: BXYFLTPGFSIBNT-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenyl)pyridin-3-ol is an organic compound that belongs to the class of pyridines It is characterized by the presence of a pyridine ring substituted with a 4-chloro-3-methylphenyl group and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methylphenyl)pyridin-3-ol typically involves the reaction of 4-chloro-3-methylphenylboronic acid with 3-hydroxypyridine in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 2-(4-Chloro-3-methylphenyl)pyridin-3-one.

    Reduction: 2-(4-Chloro-3-methylphenyl)pyridin-3-amine.

    Substitution: 2-(4-Amino-3-methylphenyl)pyridin-3-ol or 2-(4-Mercapto-3-methylphenyl)pyridin-3-ol.

Scientific Research Applications

2-(4-Chloro-3-methylphenyl)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the chloro and methyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-methylphenyl)pyridin-3-ol
  • 4-Chloro-3-methoxy-2-methylpyridine
  • 2-Chloro-3-pyridinol

Uniqueness

2-(4-Chloro-3-methylphenyl)pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chloro and a methyl group on the phenyl ring, along with a hydroxyl group on the pyridine ring, allows for a diverse range of chemical reactions and interactions with biological targets. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(4-chloro-3-methylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-8-7-9(4-5-10(8)13)12-11(15)3-2-6-14-12/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYFLTPGFSIBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=CC=N2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682861
Record name 2-(4-Chloro-3-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261972-88-6
Record name 2-(4-Chloro-3-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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